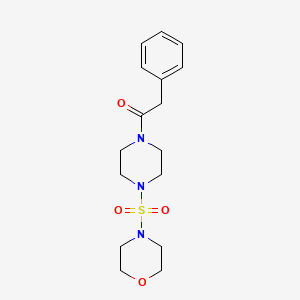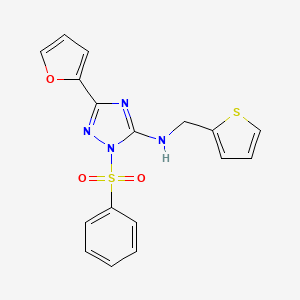![molecular formula C16H20N2O2 B4220850 4,7,7-trimethyl-3-oxo-N-(pyridin-2-yl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4220850.png)
4,7,7-trimethyl-3-oxo-N-(pyridin-2-yl)bicyclo[2.2.1]heptane-1-carboxamide
Vue d'ensemble
Description
4,7,7-trimethyl-3-oxo-N-(pyridin-2-yl)bicyclo[2.2.1]heptane-1-carboxamide is a complex organic compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure includes a bicyclo[2.2.1]heptane ring system, which is a common motif in many bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,7-trimethyl-3-oxo-N-(pyridin-2-yl)bicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the bicyclo[2.2.1]heptane core, followed by the introduction of the pyridinyl group and the carboxamide functionality. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4,7,7-trimethyl-3-oxo-N-(pyridin-2-yl)bicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbonyl group.
Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4,7,7-trimethyl-3-oxo-N-(pyridin-2-yl)bicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism by which 4,7,7-trimethyl-3-oxo-N-(pyridin-2-yl)bicyclo[2.2.1]heptane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the bicyclic core fitting into a binding pocket, while the pyridinyl and carboxamide groups form hydrogen bonds or other interactions with the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,7,7-trimethyl-3-oxo-N-pyridin-3-ylbicyclo[2.2.1]heptane-1-carboxamide
- 4,7,7-trimethyl-3-oxo-N-(3-pyridinylmethyl)bicyclo[2.2.1]heptane-1-carboxamide
- N,N′-1,3-Propanediylbis(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide)
Uniqueness
What sets 4,7,7-trimethyl-3-oxo-N-(pyridin-2-yl)bicyclo[2.2.1]heptane-1-carboxamide apart from similar compounds is its specific substitution pattern and the presence of the 2-pyridinyl group. This unique structure can result in different biological activities and chemical reactivity, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
4,7,7-trimethyl-3-oxo-N-pyridin-2-ylbicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-14(2)15(3)7-8-16(14,10-11(15)19)13(20)18-12-6-4-5-9-17-12/h4-6,9H,7-8,10H2,1-3H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMCODSVYZBKDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)NC3=CC=CC=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonyl]piperazine-1-carboxylate](/img/structure/B4220776.png)
![1-(4-chlorophenyl)-5-oxo-N-(5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B4220787.png)
![9-(3-ethoxy-4-hydroxyphenyl)-6-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4220793.png)
![2-{[3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B4220796.png)
![2-{[5-(2,5-dichlorobenzyl)-4-methyl-1,3-thiazol-2-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4220799.png)

![N-(2-hydroxy-5-methylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4220813.png)
![N-(4-fluorophenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine](/img/structure/B4220830.png)


![N-(2-methoxybenzyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4220854.png)
![[3-methoxy-4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]methanol](/img/structure/B4220862.png)
![2-{[4-(3-chloro-4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B4220878.png)

